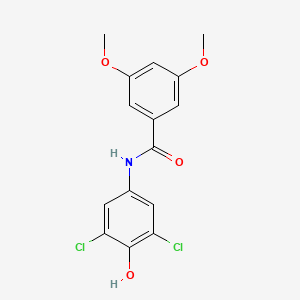![molecular formula C17H28ClNO2 B4410530 4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride
Overview
Description
4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride, commonly known as TBPM HCl, is a chemical compound that has gained significant attention in the scientific community. It is a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of TBPM HCl is not yet fully understood. However, studies suggest that it may act by inhibiting certain enzymes and pathways involved in the progression of diseases. It may also interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TBPM HCl has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have a positive effect on cardiovascular function and neurological disorders.
Advantages and Limitations for Lab Experiments
TBPM HCl has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also has low toxicity and is relatively stable, making it suitable for long-term experiments. However, its limited solubility in water can pose challenges in certain experiments.
Future Directions
There are several future directions for the research and development of TBPM HCl. It can be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Its mechanism of action can be further elucidated to understand its therapeutic effects better. Additionally, efforts can be made to improve its solubility and stability for enhanced efficacy and safety.
Conclusion:
In conclusion, TBPM HCl is a promising chemical compound with various potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a safe and effective drug candidate.
Scientific Research Applications
TBPM HCl has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory drug, and antiviral agent. It has also been investigated for its role in cardiovascular diseases and neurological disorders.
properties
IUPAC Name |
4-[3-(3-tert-butylphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)15-6-4-7-16(14-15)20-11-5-8-18-9-12-19-13-10-18;/h4,6-7,14H,5,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFUUGWXBHRRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]morpholine hydrochloride](/img/structure/B4410447.png)

![4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
![1-{3-[(4-methylphenyl)thio]propyl}-1H-imidazole hydrochloride](/img/structure/B4410464.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)
![1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410483.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)